molecular formula C10H6N2O B11824532 2-(2-Oxoindolin-3-ylidene)acetonitrile CAS No. 19611-77-9

2-(2-Oxoindolin-3-ylidene)acetonitrile

Cat. No.: B11824532
CAS No.: 19611-77-9
M. Wt: 170.17 g/mol
InChI Key: YLSUPMWMHFXGHW-YVMONPNESA-N
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Description

    is a chemical compound with the molecular formula

    2-(2-Oxoindolin-3-ylidene)acetonitrile: C9H6N2O\text{C}_9\text{H}_6\text{N}_2\text{O}C9​H6​N2​O

    .
  • It belongs to the class of oxoindolin-3-ylidene derivatives.
  • The compound features an indole ring system with a cyano group attached to the acetonitrile moiety.
  • Its structure is as follows: !Structure
  • Preparation Methods

    • A notable green synthesis method involves electro-organic reactions using molecular iodine as a catalyst.
    • Starting materials include readily available isatin derivatives and malononitrile.
    • The reaction proceeds at room temperature and yields dicyano-2-(2-oxoindolin-3-ylidene) malononitriles in up to 94% yield.
    • This method demonstrates tolerance towards various electron-donating (EDG) and electron-withdrawing (EWG) groups.
    • The formation of a C-C bond occurs efficiently, highlighting its atom economy .
  • Chemical Reactions Analysis

      2-(2-Oxoindolin-3-ylidene)acetonitrile: can undergo various reactions, including oxidation, reduction, and substitution.

    • Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).
    • Major products depend on the specific reaction conditions and substituents present.
  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).

      Medicine: May serve as a scaffold for drug development.

      Industry: Relevant in the synthesis of fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism of action remains an active area of research.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

      2-(2-Oxoindolin-3-ylidene)acetonitrile: is unique due to its specific substitution pattern.

    • Similar compounds include other oxoindolin-3-ylidene derivatives, but each has distinct features.

    Properties

    CAS No.

    19611-77-9

    Molecular Formula

    C10H6N2O

    Molecular Weight

    170.17 g/mol

    IUPAC Name

    (2Z)-2-(2-oxo-1H-indol-3-ylidene)acetonitrile

    InChI

    InChI=1S/C10H6N2O/c11-6-5-8-7-3-1-2-4-9(7)12-10(8)13/h1-5H,(H,12,13)/b8-5-

    InChI Key

    YLSUPMWMHFXGHW-YVMONPNESA-N

    Isomeric SMILES

    C1=CC=C2C(=C1)/C(=C/C#N)/C(=O)N2

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC#N)C(=O)N2

    Origin of Product

    United States

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